molecular formula C15H30N2O4 B609495 N-(9-Dimethylamino-1-oxononyl)-N-hydroxy-beta-alanine Methyl Ester CAS No. 1239468-48-4

N-(9-Dimethylamino-1-oxononyl)-N-hydroxy-beta-alanine Methyl Ester

Cat. No.: B609495
CAS No.: 1239468-48-4
M. Wt: 302.41 g/mol
InChI Key: KDYRPQNFCURCQB-UHFFFAOYSA-N
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Mechanism of Action

NCDM-32b, also known as N-(9-Dimethylamino-1-oxononyl)-N-hydroxy-beta-alanine Methyl Ester or methyl 3-[9-(dimethylamino)nonanoyl-hydroxyamino]propanoate, is a potent and selective inhibitor of the KDM4 subfamily . This compound has been identified for its potential in impairing the viability and transforming phenotypes of breast cancer .

Target of Action

The primary targets of NCDM-32b are the enzymes of the KDM4 subfamily . The KDM4 gene family comprises six members, KDM4A-F, which are associated with oncogene activation, tumor suppressor silencing, alteration of hormone receptor downstream signaling, and chromosomal instability . In enzymatic assays, NCDM-32b displayed IC 50 values of 3.0 µM for KDM4A and 1.0 µM for KDM4C .

Mode of Action

NCDM-32b interacts with its targets, the KDM4 enzymes, by inhibiting their activity . This inhibition leads to a global increase in H3K9me3/me2 marks , which are histone modifications that play a critical role in gene expression.

Biochemical Pathways

The inhibition of KDM4 enzymes by NCDM-32b affects several critical pathways that drive cellular proliferation and transformation in breast cancer . These include pathways that control cell proliferation, growth, DNA replication, and DNA repair .

Result of Action

The result of NCDM-32b’s action is a significant inhibition of cellular growth in breast cancer . It impairs the viability and transforming phenotypes of basal breast cancer cells . For instance, treatment with NCDM-32b resulted in the decrease of cell viability and anchorage-independent growth in soft agar .

Biochemical Analysis

Biochemical Properties

NCDM-32b interacts with the KDM4 subfamily of demethylases, specifically showing high selectivity for KDM4C . It inhibits the activity of these enzymes, leading to an increase in the methylation marks H3K9me3/me2 . This interaction disrupts several critical pathways that drive cellular proliferation and transformation in breast cancer .

Cellular Effects

The effects of NCDM-32b on cells are significant. It decreases cell viability and anchorage-independent growth in soft agar . Furthermore, NCDM-32b impairs several critical pathways and classical oncogenes, including MET, CDC26, and CDK6, that drive cellular proliferation and transformation in breast cancer .

Molecular Mechanism

NCDM-32b exerts its effects at the molecular level by inhibiting the activity of KDM4 subfamily demethylases . This results in a global increase in H3K9me3/me2 marks . The inhibition of these enzymes disrupts several key pathways that control cell proliferation, growth, DNA replication, and DNA repair .

Temporal Effects in Laboratory Settings

The effects of NCDM-32b over time in laboratory settings have been observed in studies involving breast cancer cell lines . It has been shown to decrease cell viability and impair transforming phenotypes of these cells .

Metabolic Pathways

It is known that NCDM-32b interacts with the KDM4 subfamily of demethylases , which play critical roles in controlling transcription, chromatin architecture, and cellular differentiation .

Transport and Distribution

The transport and distribution of NCDM-32b within cells and tissues have not been explicitly reported in the literature. Given its role as an inhibitor of KDM4 demethylases, it is likely that it is transported to the nucleus where these enzymes are located .

Subcellular Localization

Given that NCDM-32b is an inhibitor of the KDM4 subfamily of demethylases, which are generally located in the nucleus , it is likely that NCDM-32b also localizes to the nucleus to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NCDM-32B involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of NCDM-32B typically involves large-scale organic synthesis techniques. The compound is produced under controlled conditions to ensure high purity and yield. The production process includes rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .

Chemical Reactions Analysis

Types of Reactions

NCDM-32B primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various alkylated derivatives of NCDM-32B, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound .

Scientific Research Applications

NCDM-32B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NCDM-32B is unique due to its high selectivity and potency in inhibiting lysine-specific demethylase 4 enzymes. It has shown significant efficacy in preclinical studies, particularly in impairing the viability and transforming phenotypes of breast cancer cells. This makes it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

methyl 3-[9-(dimethylamino)nonanoyl-hydroxyamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4/c1-16(2)12-9-7-5-4-6-8-10-14(18)17(20)13-11-15(19)21-3/h20H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYRPQNFCURCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCCC(=O)N(CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677153
Record name Methyl N-[9-(dimethylamino)nonanoyl]-N-hydroxy-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239468-48-4
Record name Methyl N-[9-(dimethylamino)nonanoyl]-N-hydroxy-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(9-Dimethylamino-1-oxononyl)-N-hydroxy-beta-alanine Methyl Ester
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N-(9-Dimethylamino-1-oxononyl)-N-hydroxy-beta-alanine Methyl Ester
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N-(9-Dimethylamino-1-oxononyl)-N-hydroxy-beta-alanine Methyl Ester
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N-(9-Dimethylamino-1-oxononyl)-N-hydroxy-beta-alanine Methyl Ester
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N-(9-Dimethylamino-1-oxononyl)-N-hydroxy-beta-alanine Methyl Ester
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N-(9-Dimethylamino-1-oxononyl)-N-hydroxy-beta-alanine Methyl Ester

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